N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and an acetamide side chain at position 3.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-4-3-5-14(2)19(13)25-18(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNBYHYKPOLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H16FN3O2
- Molecular Weight : 337.3 g/mol
- IUPAC Name : this compound
This structure includes a dihydropyrimidine core and two aromatic substituents (2,6-dimethylphenyl and 4-fluorophenyl), which contribute to its electronic properties and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine and the dimethyl group enhances its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
Biological Activity
Research has demonstrated that compounds structurally related to this compound exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives have been effective against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies
- Anticancer Activity :
- PPARγ Agonism :
- Antimicrobial Efficacy :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative A | Structure A | Anticancer | 0.15 |
| Dihydropyrano[2,3-c]pyrazole 4 | Structure B | PPARγ Agonist | 0.03 |
| Dihydropyridazine Derivative C | Structure C | Antimicrobial | 0.50 |
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of new therapeutic agents due to its structural features that allow for interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures can inhibit specific kinases involved in cancer progression. The polo-like kinase 1 (Plk1) is a significant target in cancer therapy, and inhibitors derived from this compound class have been explored for their ability to disrupt cancer cell proliferation. Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency against Plk1, making it a candidate for anticancer drug development .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has been evaluated in various studies. These compounds exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, derivatives have shown effective inhibition comparable to established anti-inflammatory drugs like Celecoxib .
Synthetic Applications
The synthesis of this compound involves multiple steps that can be optimized for industrial applications. Its synthetic pathways can serve as models for creating other bioactive molecules.
Synthetic Methodologies
Recent advancements in synthetic chemistry have allowed for the efficient production of pyrazolo[3,4-d]pyrimidine derivatives through various methods such as cyclization reactions and functional group modifications . These methodologies not only facilitate the creation of the target compound but also enable the exploration of analogs with enhanced biological activity.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of new drugs derived from this compound.
SAR studies have revealed that specific substitutions on the phenyl rings and modifications to the acetamide group significantly influence the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. By systematically altering these groups, researchers can enhance selectivity and reduce off-target effects .
In Vivo Efficacy Studies
In vivo studies have demonstrated that certain derivatives exhibit significant anticancer activity with reduced toxicity profiles compared to traditional chemotherapeutics. For example, a derivative of this compound was tested in animal models and showed promising results in tumor reduction while maintaining acceptable safety margins .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (8–12 hrs) | 2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid | 78–85% | |
| Basic hydrolysis | NaOH (2M), ethanol, 60°C (6 hrs) | Sodium salt of the corresponding carboxylic acid | 92% |
Hydrolysis is pH-dependent, with basic conditions favoring faster reaction rates due to nucleophilic attack by hydroxide ions.
Substitution Reactions
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reagent | Conditions | Substituted Product | Application |
|---|---|---|---|
| NaNH₂, DMF | 100°C, anhydrous, 24 hrs | Replacement of fluorine with amino group (-NH₂) | Intermediate for drug design |
| CuCN, DMSO | 150°C, microwave, 1 hr | Cyano substitution (-CN) at the para position | Bioactivity modulation |
NAS reactions require electron-deficient aromatic systems, facilitated by the pyrazolo-pyrimidine core’s electron-withdrawing effects .
Oxidation and Reduction
The pyrazolo-pyrimidine core undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | 4-oxo group converted to 4-keto derivative |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Heterocyclic Cores
Pyrazolo-Pyrimidinone vs. Triazolo-Pyrimidine Derivatives
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide):
- Core : Triazolo[1,5-a]pyrimidine (vs. pyrazolo[3,4-d]pyrimidin-4-one in the target compound).
- Substituents : Sulfonamide group at position 2 and 2,6-difluorophenyl (vs. acetamide with 2,6-dimethylphenyl).
- Application : Herbicide, targeting acetolactate synthase . The triazolo core may enhance metabolic stability compared to pyrazolo derivatives.
Pyrazolo-Pyrimidinone vs. Pyrrolo-Pyridazine Derivatives
- Patent Compound (EP 4 374 877): Core: Pyrrolo[1,2-b]pyridazine (a bioisostere of pyrazolo-pyrimidinone). Substituents: Trifluoromethyl, morpholinylethoxy, and carboxamide groups. Application: Likely a kinase inhibitor due to its similarity to pharmaceutical scaffolds . The pyrrolo-pyridazine core may improve solubility over pyrazolo-pyrimidinones.
Analogues with Shared Acetamide Motifs
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Core: Oxazolidinyl ring (vs. pyrazolo-pyrimidinone).
- Substituents: 2-Methoxy group on the acetamide (vs. pyrazolo-pyrimidinone linkage).
- Application : Fungicide, targeting oomycete pathogens . The 2,6-dimethylphenyl group is retained, suggesting its role in target binding.
Stereoisomeric Acetamides (Pharmacopeial Forum PF 43(1))
Physicochemical and Pharmacokinetic Comparisons
Substituent Effects on NMR Profiles
Evidence from NMR studies on structurally related compounds (e.g., rapamycin analogs) highlights that substituents in specific regions (e.g., fluorophenyl groups) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) . For the target compound, the 4-fluorophenyl group likely alters electron density in the pyrazolo-pyrimidinone core, affecting binding interactions.
ADMET Predictions
Equation-based models (e.g., log $ k $ coefficients in ) suggest that compounds with larger, hydrophobic substituents (e.g., 2,6-dimethylphenyl) exhibit increased membrane permeability but reduced solubility . The target compound’s acetamide moiety may balance these properties compared to sulfonamide derivatives like flumetsulam.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Substituent Impact on Key Properties
| Substituent | Effect on Solubility | Effect on Binding Affinity | Example Compound |
|---|---|---|---|
| 4-fluorophenyl | ↓ (hydrophobic) | ↑ (electron-withdrawing) | Target Compound |
| 2,6-dimethylphenyl | ↓↓↓ (steric bulk) | ↑↑ (hydrophobic pockets) | Oxadixyl, Target Compound |
| Morpholinylethoxy | ↑ (polar group) | ↑ (H-bonding) | EP 4 374 877 Compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
